molecular formula C17H23N3O3 B3017024 4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide CAS No. 887465-37-4

4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide

Cat. No.: B3017024
CAS No.: 887465-37-4
M. Wt: 317.389
InChI Key: XCZCPBJXHLXKAT-UHFFFAOYSA-N
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Description

4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds
Research has led to the development of various novel compounds starting from similar structures, exploring their potential in creating new chemical entities. For instance, the synthesis of novel 5,7-diarylpyridopyrimidines from 4-oxo-N,2,6-triphenyl piperidine-3-carboxamides demonstrates the utility of these compounds in generating new heterocycles, which could have diverse applications including medicinal chemistry (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Flexible Ligand Synthesis for Coordination Polymers
In the domain of materials science, compounds with similar structures have been employed as flexible ligands to synthesize coordination polymers. These polymers exhibit unique properties, such as ferromagnetic behavior, making them of interest for applications in magnetic materials and potentially in quantum computing or data storage solutions (Ahmad, Sharma, Das, Poddar, & Bharadwaj, 2012).

Development of Anti-Inflammatory Agents
The structural motif found in 4-hydroxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1-carboxamide serves as a precursor in the synthesis of anti-inflammatory agents. By modifying and reacting these structures with different active hydrogen-containing compounds, researchers have developed compounds with potent anti-inflammatory activity, highlighting the therapeutic potential of derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999).

Synthesis of Optically Pure Compounds
The field of asymmetric synthesis benefits from the structural features of these compounds, as demonstrated in the preparation of optically pure derivatives. Such compounds are crucial for the development of chiral drugs and materials, showcasing the relevance of this compound in producing enantiomerically enriched chemicals (Ruano, Alemán, & Cid, 2006).

Advancements in Antibacterial Compounds
Further illustrating the versatility of compounds with similar structures, the development of new antibacterial agents has been reported. By introducing different substituents and modifications, researchers have created compounds with enhanced antibacterial activity, indicating the potential of these structures in combating bacterial infections and addressing antibiotic resistance (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-2-4-14(5-3-12)20-11-13(10-16(20)22)18-17(23)19-8-6-15(21)7-9-19/h2-5,13,15,21H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCPBJXHLXKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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